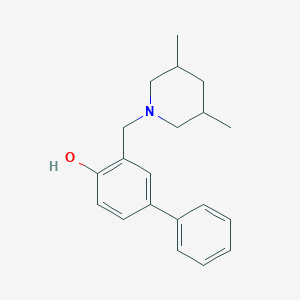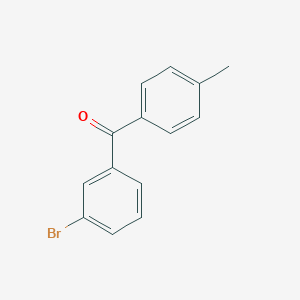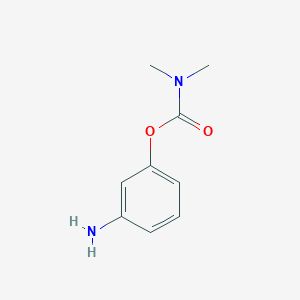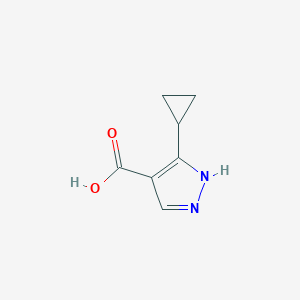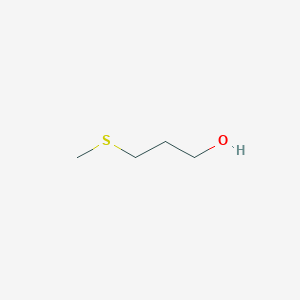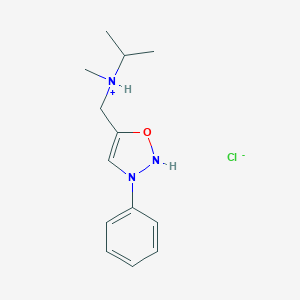
delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. However, in recent years, Prazosin has gained attention for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Prazosin has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, Prazosin has been shown to block the effects of stress hormones on the brain, making it a potential treatment for post-traumatic stress disorder (PTSD). In cancer research, Prazosin has been found to inhibit the growth and metastasis of certain types of cancer cells. In cardiovascular disease, Prazosin has been used to study the effects of alpha-adrenergic receptors on blood pressure regulation.
Wirkmechanismus
Prazosin works by blocking the alpha-1 adrenergic receptor, which is responsible for regulating blood pressure and the contraction of smooth muscle cells. By blocking this receptor, Prazosin causes the blood vessels to relax, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Prazosin are primarily related to its ability to block the alpha-1 adrenergic receptor. This results in a decrease in blood pressure, as well as relaxation of smooth muscle cells in the prostate gland and bladder. Prazosin has also been shown to have a sedative effect, which may be related to its ability to block the alpha-1 adrenergic receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Prazosin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it is primarily used as a medication, so it may not be readily available in pure form for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on Prazosin. One area of interest is its potential applications in cancer research. Further studies are needed to determine the optimal dosages and treatment regimens for Prazosin in cancer patients. Another area of interest is the use of Prazosin in combination with other drugs for the treatment of PTSD. Finally, there is potential for the development of new compounds based on the structure of Prazosin that may have improved efficacy or fewer side effects.
Conclusion:
In conclusion, Prazosin is a well-studied compound with potential applications in various scientific fields. Its ability to block the alpha-1 adrenergic receptor makes it a valuable tool for studying blood pressure regulation, smooth muscle contraction, and stress response. While there are limitations to using Prazosin in lab experiments, the potential for future research and development make it an exciting area of study.
Synthesemethoden
Prazosin can be synthesized by reacting 2-chloro-6,7-dimethoxyquinazoline with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)hydrazinecarboxamide in the presence of sodium methoxide. The resulting compound is then treated with isopropylmethylamine and formaldehyde to yield Prazosin hydrochloride.
Eigenschaften
CAS-Nummer |
102504-41-6 |
|---|---|
Molekularformel |
C13H20ClN3O |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-11(2)15(3)9-13-10-16(14-17-13)12-7-5-4-6-8-12;/h4-8,10-11,14H,9H2,1-3H3;1H |
InChI-Schlüssel |
UYTLRTZMGDMJAO-UHFFFAOYSA-N |
SMILES |
CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Synonyme |
methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-yl-azanium chlori de |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




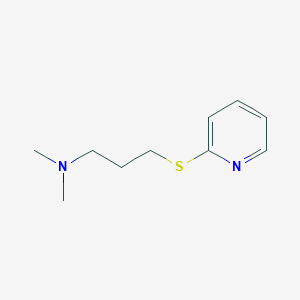



![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
